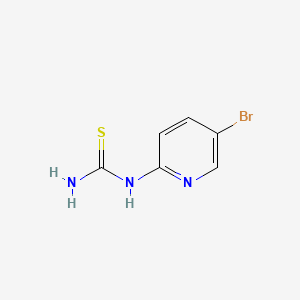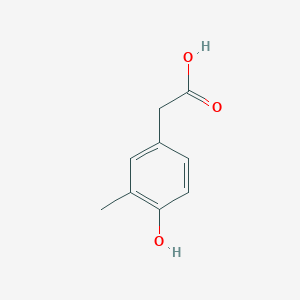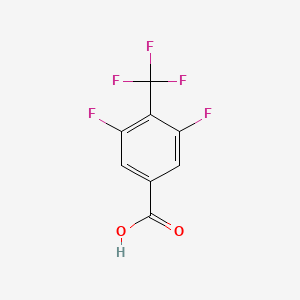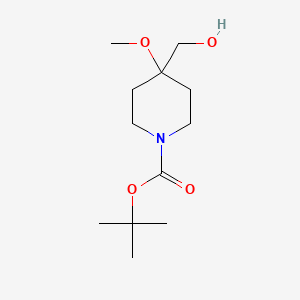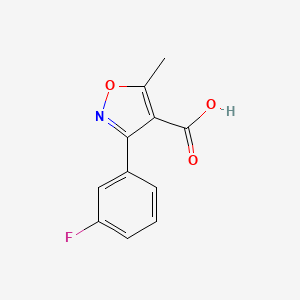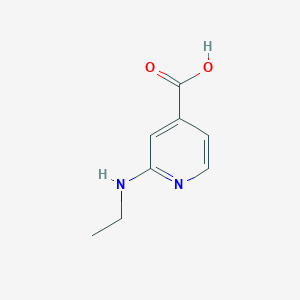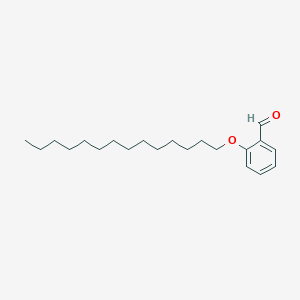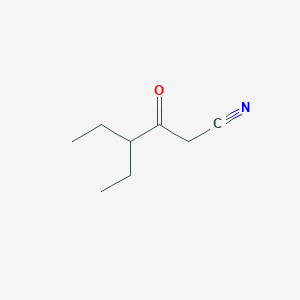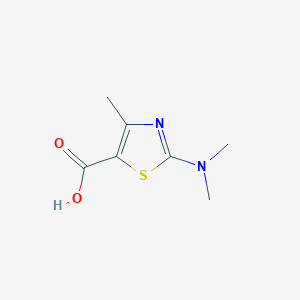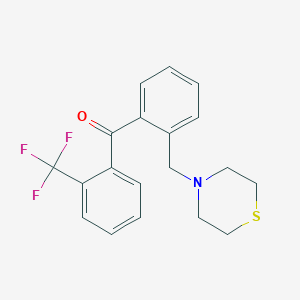
2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of organolithium chemistry, as seen in the facile synthesis of 2,6-difluoro-2'-sulfobenzophenone, which is a precursor for creating high-molecular-weight aromatic polymers . Similarly, the synthesis of 2,5-(dibenzothiazolin-2-yl)thiophene and 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives involves nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone" by incorporating the appropriate functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using X-ray crystallography. For instance, the crystal structure of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene was determined, revealing the presence of C=C double bonds within the thiophene ring and the chair conformation of the morpholine rings . This information can be useful in predicting the molecular geometry and electronic structure of "2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone".
Chemical Reactions Analysis
The reactivity of related compounds with various metal ions and nucleophiles has been studied. For example, 2,5-(dibenzothiazolin-2-yl)thiophene shows different reactivity patterns with metal ions, suggesting its potential as a ligand in coordination chemistry . Additionally, phenyl(trichloromethyl)carbinol's reaction with nucleophilic sulfur compounds leads to the formation of heterocyclic compounds, including thiomorpholinones . These reactions highlight the potential chemical behavior of "2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone" in the presence of nucleophiles and electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of fluorine atoms and sulfonated groups in the synthesized polymers affects their solubility and potential as proton-exchange membranes . The crystallographic data provide insights into the solid-state properties, such as lattice parameters and space groups, which can be correlated with the compound's stability and reactivity . The antitubercular activity of thiomorpholine appended dibenzo[b,d]thiophene-1,2,3-triazoles indicates the biological relevance of incorporating thiomorpholine into molecular frameworks .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Characterization : A compound structurally related to 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone was synthesized, with its structure determined using NMR, FT-IR spectroscopy, MS, and X-ray diffraction. This study highlights the significance of such compounds in material science and crystallography (Sun et al., 2021).
Mechanistic Study : Research involving the formation of N-heterocyclic carbenes, a process relevant to the synthesis and reactions of compounds like 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone, offers insights into complex organic synthesis mechanisms and potential applications in creating novel organic compounds (Liu et al., 2016).
Antimicrobial Activity : A study involving thiomorpholine derivatives, which are structurally similar to the compound , demonstrated their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Applications in Material Science
Photoluminescence and Electroluminescence : Research on iridium(III) complexes using derivatives of trifluoromethyl compounds indicates potential applications in OLEDs (Organic Light-Emitting Diodes) and other electronic materials, demonstrating the relevance of similar compounds in material science (Jing et al., 2017).
Structural Insights for Material Applications : An experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, which could include 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone, provides valuable insights into their application in material science and engineering (Shukla et al., 2014).
Potential in Drug Development
- Antitumor Agents : Research on chromophore requirements for in vivo antitumor activity in linear tricyclic carboxamides, a category that could encompass 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone, underlines its potential use in developing novel antitumor agents (Palmer et al., 1988).
Propiedades
IUPAC Name |
[2-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)17-8-4-3-7-16(17)18(24)15-6-2-1-5-14(15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVAFGLOFQJQRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643831 |
Source


|
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone | |
CAS RN |
898782-05-3 |
Source


|
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

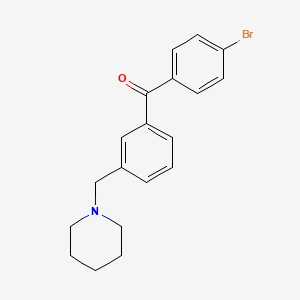
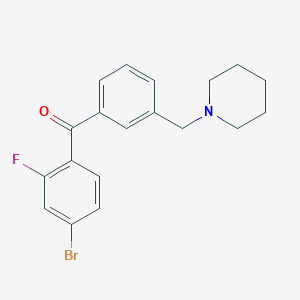
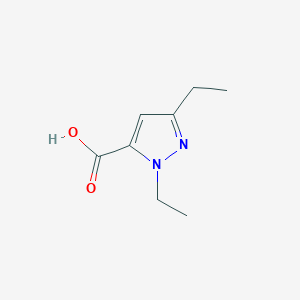
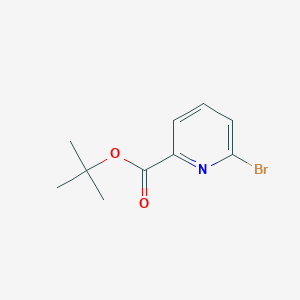
![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)
